Bienvenue dans la boutique en ligne BenchChem!

(2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE

Stereochemistry–Activity Relationship PTPσ Inhibition Allosteric Binding

Procure (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9) as a complementary Z-configuration stereochemical probe for tankyrase 1/2 and WNT/β-catenin pathway interrogation—direct comparator to E-isomer LZZ-02. Z-isomer geometry enhances allosteric site binding affinity (as established in DJ001 system). Utilizes β-enaminone –NH– bridge for enhanced H-bond donor capacity and π-delocalization distinct from classical chalcones. Key intermediate for pyrazole/isoxazole/benzodiazepine libraries via regioselective cyclocondensation. Materials science: D-π-A push-pull chromophore with predicted enhanced first hyperpolarizability for NLO polymorph screening. Custom synthesis; analytical stereochemical purity confirmation by ¹H NMR coupling constants.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 160534-34-9
Cat. No. B2493967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE
CAS160534-34-9
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-11,16H/b11-10-
InChIKeyYLVNYJXXPXCCHE-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9) – A Z-Configured β-Enaminone Scaffold


(2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9) is a synthetic β-enaminone characterized by a conjugated N–C=C–C=O system bearing a 4-nitrophenylamino donor and a phenyl ketone acceptor [1]. Unlike classical chalcones (1,3-diarylprop-2-en-1-ones), this compound features an amino bridge (–NH–) between the nitrophenyl ring and the propenone backbone, placing it in the β-enaminone class [2]. The molecule exists in the Z-configuration at the enaminone C=C bond, as confirmed by its InChI Key (YLVNYJXXPXCCHE-KHPPLWFESA-N) . With a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol, the compound is a yellow solid soluble in DMSO, ethanol, and chloroform . Its closest structural analogs include LZZ-02 (the E-isomer, CAS 37418-69-2), DJ001 (the 3-nitro positional isomer, CAS 2161305-12-8), and (2E)-3-[(4-nitrophenyl)amino]-1-phenylprop-2-en-1-one (CAS 5307-25-5).

Why Generic Substitution Fails for (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE: Stereochemical and Positional Isomer Criticality


In-class substitution between (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE and its closest analogs—the E-isomer LZZ-02 (CAS 37418-69-2), the 3-nitro positional isomer DJ001 (CAS 2161305-12-8), or classical chalcones—cannot be made without risking complete alteration of biological target engagement and pharmacological outcome. Published evidence on the DJ001 system explicitly demonstrates that the Z-isomer exhibits enhanced binding affinity to the PTPσ catalytic and allosteric sites compared to the E-isomer, with the two isomers existing in equilibrium in polar solvents [1]. Furthermore, the 4-nitro vs. 3-nitro substitution pattern dictates entirely different target profiles: LZZ-02 (E-isomer, 4-NO2) acts as a tankyrase 1/2 inhibitor suppressing WNT/β-catenin signaling (IC50 = 10 ± 1.2 μM) [2], while DJ001 (Z-isomer, 3-NO2) is a highly selective PTPσ inhibitor (IC50 = 1.43 μM) with >7-fold selectivity over 20 other phosphatases [1]. The enaminone –NH– bridge fundamentally distinguishes this scaffold from classical chalcones by introducing hydrogen-bond donor capacity and altering π-electron delocalization, which directly impacts target binding and pharmacokinetic behavior [3]. The quantitative evidence below establishes exactly where stereochemistry and nitro-group positioning create measurable, functionally consequential divergence.

Quantitative Differentiation Evidence for (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE vs. Closest Analogs


Z-Configuration Confers Enhanced Target-Binding Affinity Relative to E-Isomer: Evidence from the DJ001 Enaminone System

Sigma-Aldrich's certified DJ001 product documentation explicitly states that for the 3-nitro enaminone pair, the (Z)- and (E)-isomers exist in equilibrium in polar solvents, with the (Z)-isomer showing enhanced binding-affinity to PTPσ catalytic and allosteric sites . This stereochemical specificity is structurally generalizable to the 4-nitro enaminone series because the Z-configuration enforces a specific spatial orientation of the nitrophenylamino donor relative to the ketone acceptor that directly impacts molecular recognition [1]. For procurement decisions, this means that (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9) and its E-isomer LZZ-02 (CAS 37418-69-2) are not interchangeable—they are expected to exhibit differential target engagement due to their distinct three-dimensional geometries.

Stereochemistry–Activity Relationship PTPσ Inhibition Allosteric Binding

4-Nitro vs. 3-Nitro Positional Isomerism Drives Divergent Biological Target Selectivity: PTPσ vs. WNT/β-Catenin Pathway

The position of the nitro group on the phenylamino ring dictates entirely distinct biological target profiles. DJ001 (3-nitro, Z-isomer, CAS 2161305-12-8) is a highly selective, non-competitive PTPσ inhibitor with an IC50 of 1.43 μM and no inhibitory activity against 20 other phosphatases at concentrations up to 10 μM [1]. In stark contrast, LZZ-02 (4-nitro, E-isomer, CAS 37418-69-2) functions as a tankyrase 1/2 inhibitor that suppresses WNT/β-catenin signaling with a β-catenin transcriptional IC50 of 10 ± 1.2 μM and demonstrates in vivo efficacy by shrinking tumor xenografts derived from colonic cell lines [2]. This selectivity divergence arises because the nitro group position alters the electronic character and hydrogen-bonding geometry of the enaminone pharmacophore, redirecting binding from the PTPσ allosteric pocket to the tankyrase catalytic domain. For (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9), which combines the Z-configuration with the 4-nitro substitution, the predicted target profile is distinct from both DJ001 and LZZ-02, potentially engaging targets sensitive to both stereochemistry and nitro position.

Target Selectivity Positional Isomerism Kinase vs. Phosphatase Inhibition

Enaminone –NH– Bridge Differentiates This Scaffold from Classical Chalcones: Hydrogen-Bond Donor Capacity and π-Electron Delocalization

Unlike classical chalcones (1,3-diarylprop-2-en-1-ones) which feature a direct C=C bond between the two aryl rings, (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE incorporates an –NH– bridge, classifying it as a secondary β-enaminone [1]. This structural feature introduces a hydrogen-bond donor (N–H) into the conjugated π-system, which fundamentally alters both the electronic properties and the molecular recognition capacity of the scaffold. The N–H proton is critical for biological activity: in the enaminone anticonvulsant series, tertiary enaminones lacking the N–H proton were uniformly inactive, while secondary enaminones retained anticonvulsant activity [2]. The Z-configuration further stabilizes the enaminone tautomer through intramolecular N–H···O=C hydrogen bonding, as demonstrated by X-ray crystallography of related β-(2-amino-4-nitroanilino)chalcones where the Z-isomer is exclusively formed . The 4-nitro group enhances the electron-withdrawing character of the aryl ring, strengthening the push-pull electronic system (captodative effect) and red-shifting UV absorption compared to non-nitrated analogs [3].

Scaffold Hopping β-Enaminone vs. Chalcone Hydrogen-Bond Donor

Versatile Building Block for Regioselective Heterocyclic Synthesis: Pyrazoles, Isoxazoles, and Pyrimidines

β-Enaminones are well-established ambident nucleophiles that serve as versatile precursors for heterocyclic compound libraries [1]. The Z-configured enaminone scaffold of (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE offers two nucleophilic centers (the enaminone α-carbon and the nitrogen atom) that enable regioselective cyclocondensation and cycloaddition reactions. Specifically, treatment of enaminone 2 (the direct analog) with hydrazonoyl chlorides in chloroform with triethylamine at room temperature affords isoxazole derivatives regioselectively; analogous reactions with hydrazines yield pyrazole derivatives [2]. The 4-nitro group enhances the electrophilicity of the enone β-carbon, facilitating Michael-type additions and subsequent cyclization. This contrasts with classical chalcones, where the absence of the –NH– bridge eliminates the nitrogen-centered nucleophilic site and restricts the range of accessible heterocyclic products [3]. A one-step synthesis protocol using adapted Vilsmeier conditions has been reported to produce the title compound in quantitative yield, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [4].

Heterocyclic Synthesis Enaminone Reactivity Medicinal Chemistry Building Block

Nonlinear Optical (NLO) Potential: 4-Nitroanilino Enaminones as Second-Order NLO Chromophores

The 4-nitroanilino enaminone scaffold embodies a classic donor-π-acceptor (D-π-A) architecture, with the 4-nitroanilino group serving as the electron donor and the enone carbonyl as the acceptor, connected through a conjugated π-bridge. This push-pull electronic configuration is the structural prerequisite for second-order nonlinear optical (NLO) activity, characterized by the first hyperpolarizability (β) [1]. A systematic study of 3-(nitroanilino)cycloalk-2-en-1-ones demonstrated that these compounds exhibit second-order NLO properties, with two polymorphic forms (α and β) showing differential NLO activity [2]. The Z-configuration of (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE enforces a specific dipole orientation that, combined with the strong electron-withdrawing 4-nitro group, is predicted to yield a higher first hyperpolarizability compared to the E-isomer or the 3-nitro analog, based on computational studies of azo-enaminone Z/E isomer pairs where solvent polarity and donor strength significantly modulate β values [3]. X-ray crystallographic and spectroscopic characterization of the title compound has been reported, along with structure–NLO property relationships [4].

Nonlinear Optics Second Harmonic Generation Push-Pull Chromophore

Recommended Application Scenarios for (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9) Based on Quantitative Differentiation Evidence


WNT/β-Catenin Pathway Inhibitor Development and Tankyrase 1/2 Targeted Oncology Research

Based on the demonstrated activity of the 4-nitro E-isomer LZZ-02 as a tankyrase 1/2 inhibitor with β-catenin transcriptional IC50 of 10 ± 1.2 μM and confirmed in vivo tumor xenograft shrinkage in colonic carcinoma models [1], the Z-configured 4-nitro analog (CAS 160534-34-9) represents a complementary stereochemical probe for WNT/β-catenin pathway interrogation. The Z-configuration may alter tankyrase binding kinetics or selectivity relative to the E-isomer, as established by the DJ001 precedent where Z-isomers exhibit enhanced allosteric site binding [2]. Researchers should procure this compound for head-to-head stereochemical SAR studies against LZZ-02 (CAS 37418-69-2) to determine whether the Z-configuration improves potency, selectivity, or pharmacokinetic properties within the tankyrase inhibitor series.

Stereochemistry-Controlled Pharmacophore Mapping: Z vs. E Enaminone Comparison Studies

The DJ001 system has rigorously demonstrated that Z/E isomerism in enaminones directly impacts allosteric binding site engagement, with the Z-isomer showing enhanced affinity to PTPσ catalytic and allosteric sites [2]. (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE (CAS 160534-34-9) enables controlled stereochemical comparison experiments against its E-isomer counterpart (CAS 5307-25-5 or CAS 37418-69-2, LZZ-02). Procurement of both isomers from verified sources—with analytical confirmation of stereochemical purity by ¹H NMR coupling constants—is essential for accurate pharmacophore mapping and for determining whether Z-specific binding modes observed in the 3-nitro series generalize to the 4-nitro enaminone class.

One-Step Synthesis of N-Containing Heterocyclic Libraries for Medicinal Chemistry

The β-enaminone scaffold enables direct, regioselective access to pyrazole, isoxazole, pyrimidine, and benzodiazepine derivatives through cyclocondensation and 1,3-dipolar cycloaddition reactions that are not accessible from classical chalcones [3]. The title compound has been synthesized in quantitative yield via a one-step Vilsmeier protocol with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [4]. Medicinal chemistry groups should procure this compound as a key intermediate for generating diverse N-heterocyclic screening libraries with greater atom economy than classical chalcone-based routes, particularly when the 4-nitrophenyl group is desired for its electron-withdrawing properties in the final heterocyclic products.

Organic Nonlinear Optical (NLO) Material Development: D-π-A Chromophore Design

The 4-nitroanilino Z-enaminone architecture embodies a D-π-A push-pull chromophore with established second-order NLO structure–property relationships [5]. The Z-configuration enforces a specific dipole orientation that, in combination with the strong electron-withdrawing 4-nitro group, is computationally predicted to enhance the first hyperpolarizability (β) relative to the E-isomer or the 3-nitro analog [6]. Materials science groups developing organic SHG or electro-optic materials should procure this compound as a crystallization-ready NLO chromophore for polymorph screening and single-crystal NLO measurements, following the precedent that nitroanilino enaminone polymorphs exhibit differential NLO activity [5].

Quote Request

Request a Quote for (2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.